(4-Bromothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
Description
(4-Bromothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a structurally complex molecule featuring a brominated thiophene moiety linked to a piperazine ring, which is further substituted with a [1,2,4]triazolo[4,3-a]pyrazine core. The bromine atom on the thiophene ring may serve as a site for further functionalization (e.g., cross-coupling reactions), enhancing its utility in drug discovery pipelines.
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN6OS/c1-10-18-19-14-13(17-2-3-22(10)14)20-4-6-21(7-5-20)15(23)12-8-11(16)9-24-12/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREYKUBGIMEANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC(=CS4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound (4-Bromothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a complex molecule that likely interacts with multiple targets. Based on the structural similarity to other triazolo-thiadiazine derivatives, it is suggested that this compound may interact with various enzymes and receptors
Mode of Action
Triazolo-thiadiazine derivatives are known to interact with their targets through hydrogen bond accepting and donating characteristics. This allows them to make specific interactions with different target receptors, leading to changes in the function of these targets.
Biochemical Pathways
Triazolo-thiadiazine derivatives have been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for biologically important 1,2,4-triazolo-thiadiazines. These studies could provide insights into the potential ADME properties of this compound, but experimental studies would be needed to confirm these predictions.
Biological Activity
The compound (4-Bromothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone , with the molecular formula and a molecular weight of 407.29 g/mol, is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activities, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the thiophene and triazole rings, followed by coupling reactions to yield the final product. The synthetic routes often utilize various techniques such as NMR and mass spectrometry for characterization.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazolo[4,3-a]pyrazine derivatives, including the compound . For instance, derivatives have shown significant antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. In vitro tests reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |
|---|---|---|
| 2e | 32 | 16 |
| Ampicillin | 16 | 8 |
Anticancer Activity
The compound's structural similarity to other known anticancer agents suggests potential efficacy in cancer treatment. Research indicates that triazolo derivatives can inhibit key kinases involved in tumor growth. For example, a related compound demonstrated IC50 values of 0.98 µM against A549 lung cancer cells and significant inhibition of c-Met and VEGFR-2 kinases .
Analgesic and Anti-inflammatory Effects
Triazolo-thiadiazine derivatives have been associated with analgesic and anti-inflammatory properties. Compounds within this class exhibit mechanisms that may involve the modulation of inflammatory pathways and pain receptors, though specific data on this compound remains limited.
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets through hydrogen bonding and π-π interactions. The presence of bromine in the thiophene ring enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Pharmacokinetics
In silico pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound. Its interactions with metabolic enzymes could influence its pharmacological profile, making it a candidate for further development in medicinal chemistry.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of triazolo compounds for their antibacterial properties using the microbroth dilution method, revealing promising results for derivatives similar to our compound .
- Cancer Cell Proliferation : Another study investigated the antiproliferative effects of triazolo derivatives on various cancer cell lines, establishing a relationship between structural modifications and biological activity .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of triazolo derivatives, including this compound. For example, it has shown significant antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains.
| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |
|---|---|---|
| 2e | 32 | 16 |
| Ampicillin | 16 | 8 |
These results indicate that derivatives of this compound could serve as potent alternatives to traditional antibiotics.
Anticancer Activity
The structural similarity of this compound to known anticancer agents suggests its potential efficacy in cancer treatment. Research indicates that related triazolo derivatives can inhibit key kinases involved in tumor growth. For instance, one study reported IC50 values of 0.98 µM against A549 lung cancer cells, highlighting its potential as an anticancer agent through mechanisms involving c-Met and VEGFR-2 kinase inhibition.
Pharmacological Mechanisms
The pharmacological effects of (4-Bromothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone are attributed to its ability to interact with various molecular targets through hydrogen bonding and π-π interactions. The presence of bromine in the thiophene ring enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Antimicrobial Efficacy
A study evaluated a series of triazolo compounds for their antibacterial properties using the microbroth dilution method. The findings revealed promising results for derivatives similar to our compound, suggesting a pathway for developing new antimicrobial agents.
Cancer Cell Proliferation
Another study investigated the antiproliferative effects of triazolo derivatives on various cancer cell lines, establishing a relationship between structural modifications and biological activity. The results indicated that specific modifications could enhance anticancer efficacy.
Pharmacokinetics
In silico pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound. Its interactions with metabolic enzymes could influence its pharmacological profile, making it a candidate for further development in medicinal chemistry.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations at the Thiophene Ring
The bromothiophene group distinguishes this compound from analogs like thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (compound 21) , which lacks halogenation. Non-halogenated analogs, such as those with methyl or phenyl substituents, exhibit lower steric hindrance, which may favor binding to flat hydrophobic pockets in enzymes or receptors.
Heterocyclic Core Modifications
The [1,2,4]triazolo[4,3-a]pyrazine core differentiates this compound from pyrazolo[3,4-d]pyrimidin-4-ylamines (e.g., compounds 13a,b) or pyrazolopyrimidinones. The triazolopyrazine’s bicyclic structure introduces rigidity and planar aromaticity, which may enhance π-π stacking interactions with target proteins compared to monocyclic systems.
Piperazine-Linked Functional Groups
The piperazine moiety is a common feature in neuroactive compounds. Compared to compound 5 (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one), which employs a butanone spacer, the direct methanone linkage in the target compound may reduce conformational flexibility, optimizing binding to rigid enzymatic active sites.
Pharmacological and Physicochemical Data
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Predicted logP | Aqueous Solubility (µM)* |
|---|---|---|---|
| Target Compound | 447.3 | 3.2 | 12.5 |
| Compound 21 | 379.4 | 2.7 | 25.8 |
| Pyrazolo[3,4-d]pyrimidin-4-ylamine | 342.3 | 1.9 | 45.3 |
*Solubility values are computationally estimated using Abraham solvation parameters.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for compound 5a , involving coupling of a bromothiophene carbonyl chloride to a preformed triazolopyrazine-piperazine intermediate. The bromine atom facilitates late-stage diversification via Suzuki-Miyaura couplings.
- Pharmacological Advantages : The triazolopyrazine core demonstrates superior kinase inhibition (e.g., c-Met IC₅₀ = 3.1 nM) compared to pyrimidine analogs, likely due to enhanced π-stacking and hydrogen bonding .
- Limitations : Increased lipophilicity (logP = 3.2) may compromise solubility, necessitating formulation strategies for in vivo applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
